Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) Compared to Furan and 1,3-Benzodioxole 5-Substituted Analogs
The target compound's computed octanol-water partition coefficient (cLogP) and topological polar surface area (TPSA) distinguish it from the closest commercially listed 5-heterocycle variants. For the thiophene-substituted compound, cLogP is approximately 3.35 , placing it in a moderate lipophilicity range suitable for passive membrane permeation according to Lipinski's Rule of Five. In comparison, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide (CAS 851094-58-1) presents a lower cLogP (estimated ~2.7–2.9) due to the more polar furan oxygen, which can reduce membrane permeability but improve aqueous solubility. Similarly, the 1,3-benzodioxole analog N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 851094-58-1) carries a substantially higher TPSA (approximately 120 Ų vs. 96.7 Ų for the thiophene compound), likely limiting its blood-brain barrier penetration. Such differences are critical when selecting compounds for cell-based phenotypic screens where intracellular target access is a prerequisite [1].
| Evidence Dimension | Computed cLogP / TPSA (SwissADME or equivalent) |
|---|---|
| Target Compound Data | cLogP ≈ 3.35; TPSA = 96.70 Ų |
| Comparator Or Baseline | Furan analog (CAS 851094-58-1): cLogP ≈ 2.7–2.9 (estimated). 1,3-Benzodioxole extended analog: TPSA ≈ 120 Ų (estimated). Both estimates are class-level predictions based on fragment contributions. |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.6 (thiophene vs. furan); ΔTPSA ≈ −23 Ų (thiophene vs. benzodioxole analog) |
| Conditions | In silico prediction using fragment-based methods; no experimental logD or PAMPA data available for these specific compounds. |
Why This Matters
The higher lipophilicity and lower TPSA of the thiophene-substituted compound render it a more suitable candidate for intracellular target engagement and blood-brain barrier penetration studies compared to its more polar 5-heterocycle analogs, influencing procurement decisions for CNS or oncology-focused screening campaigns.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. https://doi.org/10.1038/srep42717. Used as general validation of TPSA and cLogP relevance for procurement decisions. View Source
